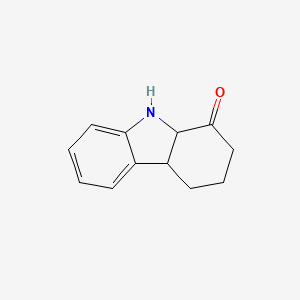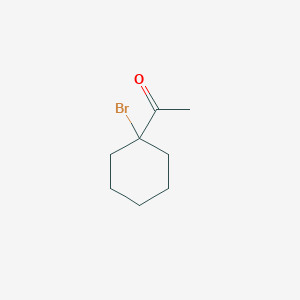![molecular formula C20H10Cl3N3O3 B13910491 2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU0483605 is a potent and brain-penetrated positive allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). It exhibits excellent activity at both human and rat mGlu1 receptors, with effective concentration (EC50) values of 390 and 356 nanomolar, respectively . This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VU0483605 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridinecarboxamide core and subsequent chlorination reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with reagents like thionyl chloride and phosphorus oxychloride .
Industrial Production Methods
Industrial production of VU0483605 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The production is carried out under controlled conditions to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
VU0483605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
VU0483605 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of mGlu1 receptors and their role in synaptic transmission.
Biology: Investigated for its effects on neuronal signaling pathways and its potential to modulate neurotransmitter release.
Medicine: Explored as a potential therapeutic agent for treating neurological and psychiatric disorders such as schizophrenia and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting mGlu1 receptors .
Wirkmechanismus
VU0483605 exerts its effects by acting as a positive allosteric modulator of the mGlu1 receptor. It binds to an allosteric site on the receptor, enhancing the receptor’s response to its natural ligand, glutamate. This modulation leads to increased activation of downstream signaling pathways, which can influence various physiological processes such as synaptic plasticity, learning, and memory .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VU0469650: Another positive allosteric modulator of mGlu1 with similar activity but different pharmacokinetic properties.
VU0424465: A compound with comparable mGlu1 modulation but distinct chemical structure and binding affinity.
VU0360172: Exhibits mGlu1 modulation but with a different mechanism of action and receptor selectivity
Uniqueness of VU0483605
VU0483605 stands out due to its high potency, brain penetration, and selectivity for mGlu1 receptors. Its ability to cross the blood-brain barrier makes it particularly valuable for studying central nervous system disorders. Additionally, its favorable pharmacokinetic profile and minimal off-target effects contribute to its uniqueness among similar compounds .
Eigenschaften
Molekularformel |
C20H10Cl3N3O3 |
|---|---|
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H10Cl3N3O3/c21-13-5-1-3-11-16(13)20(29)26(19(11)28)15-7-6-10(9-14(15)22)25-18(27)12-4-2-8-24-17(12)23/h1-9H,(H,25,27) |
InChI-Schlüssel |
YDCNQRJIGUTXNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)





![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)
